molecular formula C13H11BrOS B13917867 4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde

4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde

Cat. No.: B13917867
M. Wt: 295.20 g/mol
InChI Key: WMEXYCFKQIXYQX-UHFFFAOYSA-N
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Description

4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde is a brominated benzo[b]thiophene derivative featuring a cyclopropylmethyl substituent at position 3 and an aldehyde functional group at position 2. This compound is of interest in medicinal chemistry due to the versatility of its structure for further derivatization, particularly in drug discovery targeting enzymes or receptors requiring hydrophobic interactions.

Properties

Molecular Formula

C13H11BrOS

Molecular Weight

295.20 g/mol

IUPAC Name

4-bromo-3-(cyclopropylmethyl)-1-benzothiophene-2-carbaldehyde

InChI

InChI=1S/C13H11BrOS/c14-10-2-1-3-11-13(10)9(6-8-4-5-8)12(7-15)16-11/h1-3,7-8H,4-6H2

InChI Key

WMEXYCFKQIXYQX-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(SC3=C2C(=CC=C3)Br)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the bromination of benzo[b]thiophene followed by formylation. For instance, benzo[b]thiophene can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromobenzo[b]thiophene is then subjected to formylation using a Vilsmeier-Haack reagent (DMF and POCl3) to obtain the desired aldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the aldehyde group allows for various interactions with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations

Key structural analogs differ in substituents at positions 3 and 4 of the benzo[b]thiophene scaffold:

Compound Name Substituents (Position 3) Substituents (Position 4) Key Functional Group CAS Number
4-Bromo-3-(cyclopropylmethyl)-benzo[b]thiophene-2-carbaldehyde Cyclopropylmethyl Bromine Aldehyde Not Provided
4-Bromo-3-methylthiophene-2-carboxaldehyde Methyl Bromine Aldehyde Not Provided
5-Bromobenzo[b]thiophene-2-carbaldehyde - Bromine Aldehyde 7312-18-7
4-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid Methyl Chlorine Carboxylic Acid Not Provided

Key Observations :

  • Replacing bromine with chlorine (as in 4-chloro derivatives) reduces molecular weight and polarizability, which may alter reactivity in cross-coupling reactions .

Physicochemical Properties

Polarity and Solubility

  • Bromine vs. Chlorine : Bromine’s higher molecular weight and polarizability increase lipophilicity (logP) compared to chlorine, impacting solubility in aqueous media.
  • Cyclopropylmethyl vs.

Thermal Stability

  • Brominated derivatives generally exhibit lower thermal stability than chlorinated analogs due to weaker C-Br bonds. Cyclopropyl groups may confer additional strain, affecting decomposition pathways.

Target Engagement

  • Human IgM Fc Domains : Derivatives like BTAP1-3 (benzo[b]thiophene-2-carbaldehyde analogs) show binding to IgM Fc domains via hydrophobic and π-stacking interactions . The target compound’s cyclopropylmethyl group may enhance binding affinity compared to smaller substituents.
  • Antimicrobial Activity : Benzo[b]thiophene aldehydes exhibit moderate antimicrobial activity, with bromine and bulky substituents improving potency against Gram-positive bacteria .

Drug Design Considerations

  • Aldehyde Reactivity : The aldehyde group enables condensation reactions to form Schiff bases or hydrazones, useful for creating prodrugs or covalent inhibitors .
  • Bromine as a Leaving Group : Facilitates Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups, a feature shared with 5-bromo analogs .

Biological Activity

4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including a bromine atom and an aldehyde functional group, shows promise in various biological applications, particularly in anticancer and anti-inflammatory research.

  • Molecular Formula : C13H11BrOS
  • Molecular Weight : 295.20 g/mol
  • CAS Number : 2691124-50-0

The compound's structure includes a five-membered thiophene ring, which is known for its reactivity and ability to interact with biological systems. The presence of the cyclopropylmethyl substituent enhances its chemical properties and interactions, making it a candidate for further biological studies.

Anticancer Properties

Preliminary studies indicate that 4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde may exhibit anticancer properties . Research suggests that it can interact with specific biological targets involved in cancer pathways, potentially inhibiting tumor growth. For instance, studies utilizing molecular docking simulations have indicated its potential to bind with proteins associated with cancer progression.

Anti-inflammatory Effects

In addition to its anticancer potential, this compound may also possess anti-inflammatory properties . It is believed that the compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by chronic inflammation. Further investigation is required to elucidate the exact mechanisms through which these effects occur.

Mechanistic Insights

The biological activity of 4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde can be attributed to its functional groups, particularly the aldehyde group which is known to participate in various biochemical reactions.

Interaction with Biological Targets

Research indicates that the compound may interact with specific enzymes or receptors involved in disease processes. Techniques such as enzyme inhibition assays and receptor binding studies are crucial for understanding these interactions and assessing the therapeutic potential of this compound.

Comparative Analysis

To better understand the uniqueness of 4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-Bromobenzo[b]thiopheneC12H9BrSLacks cyclopropylmethyl group; simpler structure
5-Bromo-3-(cyclopropylmethyl)benzo[b]thiopheneC13H11BrSSimilar cyclopropylmethyl group; different position
4-Chloro-3-(cyclopropylmethyl)benzo[b]thiopheneC13H11ClSChlorine instead of bromine; varied reactivity

The unique combination of functional groups in 4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde may confer distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activity. For example:

  • Synthesis Methods : The synthesis of 4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde can be achieved through various organic reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.
  • Biological Assays : In vitro assays have shown promising results regarding the compound's cytotoxicity against various cancer cell lines. These findings suggest a potential for development into a therapeutic agent.
  • Future Directions : Ongoing research aims to explore the pharmacokinetics and toxicity profiles of this compound, alongside further mechanistic studies to clarify its action at the molecular level.

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